Product packaging for 3-Ethoxy-5-methoxyaniline(Cat. No.:)

3-Ethoxy-5-methoxyaniline

Cat. No.: B13279102
M. Wt: 167.20 g/mol
InChI Key: UUWYYUXYTJVNPR-UHFFFAOYSA-N
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Description

3-Ethoxy-5-methoxyaniline is a substituted aniline derivative of high interest in medicinal chemistry and organic synthesis. As a building block, its structure, featuring ether and aniline functional groups, is valuable for constructing more complex molecules for pharmaceutical research . The methoxy group is a prevalent pharmacophore in drug discovery, known to influence a compound's binding affinity and metabolic stability. It can act as a hydrogen bond acceptor, participate in van der Waals interactions, and serve as an electron-donating group, which can be critical for a molecule's mechanism of action . Similarly, the ethoxy group provides added steric bulk and lipophilicity, which can further fine-tune the compound's properties. Such multi-alkoxy anilines are frequently utilized as key precursors in developing active pharmaceutical ingredients (APIs) . Researchers employ this chemical in exploring new protein kinase inhibitors , enzyme modulators , and other biologically active compounds, making it a valuable asset for projects in early-stage drug discovery and chemical biology . The product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO2 B13279102 3-Ethoxy-5-methoxyaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

3-ethoxy-5-methoxyaniline

InChI

InChI=1S/C9H13NO2/c1-3-12-9-5-7(10)4-8(6-9)11-2/h4-6H,3,10H2,1-2H3

InChI Key

UUWYYUXYTJVNPR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)OC)N

Origin of Product

United States

Reactivity and Reaction Pathways of 3 Ethoxy 5 Methoxyaniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Core

The aniline core of 3-Ethoxy-5-methoxyaniline is highly activated towards electrophilic aromatic substitution due to the combined electron-releasing effects of the amino, ethoxy, and methoxy (B1213986) groups. These reactions introduce new functional groups onto the aryl ring system. evitachem.com

Halogenation of aromatic amines is a common electrophilic substitution reaction. While specific halogenation studies on this compound are not extensively documented, the reactivity of analogous compounds provides significant insight. For instance, the iodination of aromatic amines using reagents like benzyltrimethylammonium (B79724) dichloroiodate(1−) in the presence of calcium carbonate has been shown to be highly effective. scispace.com

In a study involving 3-ethoxyaniline (B147397), treatment with this iodinating agent resulted in di-substitution, yielding 4,6-diiodo-3-ethoxyaniline. scispace.com The positions of iodination (ortho and para to the amino group) are consistent with the directing effects of the amine. Similarly, the synthesis of 3-bromo-5-ethoxyaniline can be achieved through methods such as diazotization of 3-ethoxy-5-nitroaniline (B1183068) followed by treatment with copper(I) bromide.

Given these precedents, it is predicted that the halogenation of this compound would proceed readily, with substitution occurring at the highly activated C2, C4, and C6 positions of the aryl ring. The specific reagents and reaction conditions would determine the extent of halogenation, from mono- to poly-substituted products.

Table 1: Halogenation of an Analogous Substituted Aniline scispace.com
SubstrateReagentSolventProductYield
3-EthoxyanilineBenzyltrimethylammonium dichloroiodate(1−) / CaCO₃Dichloromethane-Methanol4,6-Diiodo-3-ethoxyanilineGood

Nitration is a classic electrophilic aromatic substitution reaction. The nitration of 3-methoxyaniline has been shown to yield 2-nitro derivatives as the major products, highlighting the strong directing effect of the amino group to its ortho position. The reaction is typically carried out using nitric acid under controlled, low-temperature conditions to prevent over-nitration. For highly activated systems like anilines, harsh conditions can lead to oxidation and decomposition. thieme-connect.de

Based on this, the nitration of this compound is expected to be a facile reaction, primarily yielding nitro groups at the C2, C4, and C6 positions. The precise ratio of isomers would depend on the specific nitrating agent and reaction conditions employed. Information regarding the direct sulfonation of this compound is limited in available literature, though it is known that anilines can be sulfonated, often requiring specific conditions to prevent side reactions.

Table 2: Nitration of an Analogous Substituted Aniline
SubstrateReagentConditionsMajor ProductYield
3-MethoxyanilineNitric Acid (HNO₃)0–5°C2-Nitro-3-methoxyaniline75%

Nucleophilic Transformations of the Amino Group in this compound

The lone pair of electrons on the nitrogen atom of the amino group makes it a strong nucleophile, enabling a variety of chemical transformations. These reactions are fundamental for the synthesis of a wide range of derivatives. evitachem.comnih.gov

The amino group of anilines readily undergoes acylation with reagents like acid anhydrides or acid chlorides to form amides. A common example is the acetylation of 3-ethoxyaniline with acetic anhydride (B1165640), which proceeds via a nucleophilic attack of the amine nitrogen on the carbonyl carbon to produce 3'-ethoxyacetanilide. This reaction is often used to protect the amino group or to synthesize biologically active molecules. nih.gov

Alkylation of the amino group leads to the formation of secondary or tertiary amines. For instance, 3-methoxyaniline can be alkylated using alkyl halides, such as 2-methylpropyl bromide, in the presence of a base like potassium carbonate. evitachem.com These reactions expand the synthetic utility of the aniline core by introducing new alkyl functionalities. It is therefore highly probable that this compound would react similarly with a range of acylating and alkylating agents to furnish the corresponding amide and N-alkylated amine derivatives.

Table 3: Representative Nucleophilic Transformations of Analogous Anilines
Reaction TypeSubstrateReagentSolventProductReference
Acylation3-EthoxyanilineAcetic anhydrideBenzene (B151609) or Water3'-Ethoxyacetanilide
Alkylation3-Methoxyaniline2-Methylpropyl bromide / K₂CO₃Dimethylformamide (DMF)3-Methoxy-N-(2-methylpropyl)aniline evitachem.com

Anilines participate in condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases when derived from anilines. wikipedia.org This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. wikipedia.orgrsc.org

A relevant example is the synthesis of a Schiff base from 2-methoxyaniline and 5-bromo-3-ethoxy-2-hydroxybenzaldehyde, which is achieved by refluxing the reactants in ethanol (B145695). iucr.orgiucr.org Schiff bases are important intermediates in organic synthesis and are widely studied for their coordination chemistry and biological activities. wikipedia.orgiucr.org this compound would be expected to react with various aldehydes and ketones under similar conditions to produce a diverse array of Schiff base derivatives.

The nucleophilic amino group of anilines reacts with the electrophilic carbon atom of isocyanates (R-N=C=O) and isothiocyanates (R-N=C=S) to form substituted ureas and thioureas, respectively. nih.govchemicalbook.comgoogle.com These reactions are typically efficient and proceed under mild conditions. researchgate.net

For example, the reaction of an amine with an isothiocyanate is a standard method for preparing N,N'-disubstituted thioureas. researchgate.net Similarly, anilines can be reacted with phosgene (B1210022) or its equivalents, followed by another amine, to produce ureas, or directly with an isocyanate. google.com Trapping experiments have utilized methoxyaniline to react with unstable isocyanate intermediates, confirming the high reactivity of the aniline nitrogen towards the isocyanate group. researchgate.netnih.gov Therefore, this compound is an excellent candidate for reaction with various isocyanates and isothiocyanates to generate the corresponding urea (B33335) and thiourea (B124793) derivatives.

Chemical Transformations Involving the Alkoxy Functional Groups

The ethoxy and methoxy groups on the aromatic ring are relatively stable ether linkages. However, they can undergo specific reactions under forcing conditions, primarily involving cleavage of the ether bond.

Ether cleavage typically requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), or strong Lewis acids like boron tribromide (BBr3). masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of this compound, the cleavage of the aryl-alkyl ethers will result in the formation of a hydroxyl group at the corresponding position.

The reaction with excess strong acid would lead to the cleavage of both the ethoxy and methoxy groups, yielding 5-aminophenol-1,3-diol. Selective cleavage is challenging due to the similar nature of the two alkoxy groups. However, the ethoxy group might be slightly more susceptible to cleavage than the methoxy group under certain conditions due to steric factors and the relative stability of the potential carbocation intermediates.

The general mechanism for the acid-catalyzed cleavage of an ether like the methoxy group in this compound is depicted below:

Protonation of the ether oxygen: The oxygen atom of the methoxy group is protonated by the strong acid (e.g., HBr), forming a good leaving group (methanol).

Nucleophilic attack: The bromide ion (Br-) then attacks the methyl group in an SN2 reaction, leading to the formation of methyl bromide and the corresponding phenol (B47542).

A similar mechanism applies to the ethoxy group, which would yield ethyl bromide and the phenol.

ReagentExpected Product(s) from CleavageReaction Type
Excess HBr/HI5-aminophenol-1,3-diol, Ethyl halide, Methyl halideEther Cleavage
BBr35-aminophenol-1,3-diolEther Cleavage

Functional group interconversion (FGI) is a key strategy in organic synthesis to modify molecular structures. For this compound, the most relevant FGI involving the alkoxy groups is their conversion to hydroxyl groups, as discussed in the ether cleavage section. The reverse reaction, the conversion of a phenol to an ether (Williamson ether synthesis), is also a fundamental FGI but is more relevant to the synthesis of the title compound rather than its subsequent reactions.

Selective O-dealkylation to convert either the methoxy to a hydroxyl group while retaining the ethoxy group, or vice versa, would require carefully controlled reaction conditions and specialized reagents. For instance, certain Lewis acids or soft nucleophiles might exhibit selectivity based on the steric and electronic differences between the methyl and ethyl groups. Research on structurally similar compounds, such as in the synthesis of carbazole (B46965) alkaloids, has shown that ether cleavage with reagents like HBr in acetic acid is a common strategy. electronicsandbooks.com

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the carbon-hydrogen framework.

In a ¹H NMR spectrum of 3-Ethoxy-5-methoxyaniline, distinct signals are expected for each unique proton environment. The electron-donating nature of the amine (-NH₂), methoxy (B1213986) (-OCH₃), and ethoxy (-OCH₂CH₃) groups influences the chemical shifts of the aromatic protons, typically shielding them and shifting their signals to a higher field (lower ppm) compared to unsubstituted benzene (B151609).

The aromatic region would feature three signals corresponding to the protons at positions 2, 4, and 6 of the benzene ring.

The proton at C-2 would appear as a triplet, split by the neighboring protons at C-4 and C-6 (a small meta-coupling, J ≈ 2-3 Hz).

Similarly, the protons at C-4 and C-6 would also likely appear as triplets or complex multiplets due to meta-coupling with the other two aromatic protons.

The aliphatic region would show characteristic signals for the ethoxy and methoxy groups.

The ethoxy group would produce a quartet for the methylene (B1212753) (-OCH₂-) protons due to coupling with the three adjacent methyl protons, and a triplet for the methyl (-CH₃) protons from coupling with the two methylene protons.

The methoxy group protons (-OCH₃) would appear as a sharp singlet, as they have no adjacent protons to couple with.

The amine (-NH₂) protons typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic H (C2, C4, C6) 5.9 - 6.2 t / m J ≈ 2-3
-NH₂ 3.5 - 4.5 (broad) s (broad) N/A
-OCH₂CH₃ ~4.0 q J ≈ 7.0
-OCH₃ ~3.7 s N/A

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's symmetry (a plane passing through C2, C5, and the NH₂ and OCH₃ groups), a total of seven unique carbon signals are expected for this compound.

Aromatic Carbons: Four signals are expected for the six aromatic carbons. The carbons directly attached to the highly electronegative oxygen atoms (C-3 and C-5) would be the most downfield among the aromatic signals. The carbon attached to the nitrogen (C-1) would also be significantly downfield. The remaining aromatic carbons (C-2, C-4, C-6) would appear at a higher field.

Aliphatic Carbons: Three signals are expected for the aliphatic carbons of the methoxy and ethoxy groups.

DEPT experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups.

DEPT-90: Would only show signals for CH carbons (C-2, C-4, C-6).

DEPT-135: Would show positive signals for CH and CH₃ carbons and negative (inverted) signals for CH₂ carbons. Quaternary carbons (C-1, C-3, C-5) would be absent in both DEPT-90 and DEPT-135 spectra.

Predicted ¹³C NMR and DEPT Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm) DEPT-135 Signal DEPT-90 Signal
C-1 (-NH₂) ~148 Absent Absent
C-3 (-OCH₂CH₃) ~161 Absent Absent
C-5 (-OCH₃) ~160 Absent Absent
C-2 / C-6 ~95 Positive Positive
C-4 ~93 Positive Positive
-OCH₂CH₃ ~64 Negative Absent
-OCH₃ ~55 Positive Absent

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups.

N-H Stretching: The primary amine group (-NH₂) would exhibit two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy and methoxy groups would be observed just below 3000 cm⁻¹.

C-O Stretching: Strong absorption bands corresponding to the aryl-alkyl ether linkages (Ar-O-C) would be prominent in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

Aromatic C=C Bending: Multiple bands in the 1450-1600 cm⁻¹ region would confirm the presence of the benzene ring.

Predicted IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch Primary Amine 3300 - 3500 Medium
C-H Stretch Aromatic 3000 - 3100 Medium
C-H Stretch Aliphatic (-CH₂, -CH₃) 2850 - 2980 Medium-Strong
C=C Stretch Aromatic Ring 1450 - 1600 Medium-Strong

Raman spectroscopy provides data that is complementary to IR spectroscopy. Vibrations that are symmetric and involve less change in dipole moment, such as the breathing mode of the aromatic ring, often produce strong signals in a Raman spectrum while being weak in the IR spectrum. For this compound, strong Raman scattering would be expected for the symmetric aromatic ring stretching modes around 1600 cm⁻¹ and for the C-O-C symmetric vibrations.

Mass Spectrometry for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural fragments of a compound. For this compound (C₉H₁₃NO₂), the molecular weight is 167.21 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 167.

The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. Key fragmentation pathways would likely include:

Loss of an ethyl radical (∙CH₂CH₃): Cleavage of the ethoxy group would lead to a significant fragment ion at m/z 138. This is often a favorable fragmentation for ethoxy benzenes.

Loss of a methyl radical (∙CH₃): Cleavage of the methyl group from the methoxy ether would result in a fragment at m/z 152.

Loss of formaldehyde (B43269) (CH₂O): A rearrangement and loss of formaldehyde from the methoxy group could produce a fragment at m/z 137.

Predicted Mass Spectrometry Fragments for this compound

m/z Ion Fragment Fragmentation Pathway
167 [C₉H₁₃NO₂]⁺˙ Molecular Ion (M⁺˙)
152 [C₈H₁₀NO₂]⁺ M⁺˙ - ∙CH₃
138 [C₇H₈NO₂]⁺ M⁺˙ - ∙C₂H₅

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. For this compound (C₉H₁₃NO₂), HRMS can distinguish its mass from other molecules with the same nominal mass but different elemental formulas. Using a soft ionization technique like electrospray ionization (ESI), the molecule is typically observed as a protonated species, [M+H]⁺. The theoretical exact mass of this ion can be calculated and compared to the experimentally measured value, with a minimal mass error (typically <5 ppm) confirming the elemental composition.

Ion FormulaSpeciesTheoretical Mass (m/z)
[C₉H₁₄NO₂]⁺[M+H]⁺168.10190

This table presents the calculated theoretical exact mass for the protonated form of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds. While anilines can be analyzed by GC-MS, their polarity can sometimes lead to peak tailing. lcms.czmdpi.com For this compound, the sample would be vaporized and separated on a capillary column before entering the mass spectrometer. The retention time provides a characteristic identifier, while the mass spectrometer fragments the molecule upon ionization (typically electron ionization). The resulting mass spectrum, a fingerprint of the molecule, would likely show a molecular ion peak (M⁺) at m/z = 167, along with characteristic fragment ions corresponding to the loss of an ethyl group (-29 Da), a methyl group (-15 Da), or a methoxy group (-31 Da). According to German standard methods, analysis of aniline (B41778) derivatives can be performed using GC-MS after liquid-liquid extraction. d-nb.info

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species

For many pharmaceutical intermediates and polar compounds like anilines, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. d-nb.info It avoids the need for high temperatures and can analyze a wider range of compounds than GC-MS. lcms.czresearchgate.net In a typical setup, this compound would be separated using a reversed-phase column (e.g., C18) with a mobile phase gradient of water and an organic solvent like acetonitrile, often containing an additive like formic acid to improve peak shape and ionization efficiency. biorxiv.orgacs.org The eluent is then introduced into a mass spectrometer, commonly using an ESI source. LC-MS can provide the molecular weight of the compound and, when using tandem mass spectrometry (MS/MS), can generate fragment ions for structural confirmation. biorxiv.orgnih.gov

X-ray Crystallography for Precise Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and the conformation of the molecule. For this compound, obtaining a single crystal of sufficient quality would allow for the elucidation of its solid-state architecture. This would reveal the planarity of the benzene ring, the orientation of the ethoxy and methoxy substituents, and the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. cambridge.orgrsc.orgiucr.orgnih.govrsc.org While crystallographic data for many aniline derivatives exist, specific structural information for this compound is not currently available in open-access crystallographic databases. cambridge.orgiucr.orgnih.gov

Advanced Chromatographic Techniques for Purity Assessment and Component Separation

Chromatographic techniques are central to assessing the purity of chemical compounds and separating them from reaction byproducts or impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of compounds. researchgate.net The quantitative analysis of aromatic amines in various matrices is a common application. sciex.comnih.gov A typical HPLC method for this compound would involve a reversed-phase C18 column and a UV detector. lcms.cz By creating a calibration curve from standards of known concentration, the exact amount of the compound in a sample can be determined with high precision and accuracy. nih.gov Method development would optimize mobile phase composition (e.g., acetonitrile/water or methanol/water), flow rate, and detector wavelength to ensure sharp peaks and good separation from any impurities.

ParameterTypical Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm or 280 nm)
Temperature Ambient or controlled (e.g., 30 °C)

This table outlines typical starting parameters for an HPLC method for analyzing an aromatic amine like this compound.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. By utilizing columns packed with smaller particles (<2 µm), UPLC systems operate at higher pressures to deliver analyses with dramatically increased resolution, sensitivity, and speed. researchgate.netajpaonline.com This is particularly advantageous in pharmaceutical process analysis and impurity profiling, where rapid and detailed information is crucial. bohrium.comwaters.comwaters.com For this compound, converting an HPLC method to UPLC would result in much shorter run times (often by a factor of 5-10) and sharper, narrower peaks, allowing for better resolution of closely eluting impurities and a lower limit of detection. researchgate.net This efficiency makes UPLC an invaluable tool for high-throughput screening and quality control in a manufacturing environment. waters.com

Computational Chemistry and Theoretical Studies on 3 Ethoxy 5 Methoxyaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies applying these methods to 3-Ethoxy-5-methoxyaniline are not found in the available literature.

Density Functional Theory (DFT) Applications for Optimized Geometries and Energetics

No published studies were identified that utilized Density Functional Theory (DFT) to determine the optimized molecular geometry, bond lengths, bond angles, or thermodynamic parameters of this compound. Such calculations would typically involve various functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-311++G(d,p)) to provide insights into the molecule's most stable three-dimensional structure and its energetic properties.

Hartree-Fock (HF) and Post-HF Methods for Electron Correlation Effects

Similarly, there is no available research detailing the application of Hartree-Fock (HF) or more advanced post-HF methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, to this compound. These methods are crucial for accurately accounting for electron correlation, which is essential for a precise description of molecular systems.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory for Reactivity Prediction

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for predicting a molecule's chemical reactivity, including its susceptibility to electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is also a key indicator of chemical stability. Regrettably, no studies providing data on the HOMO-LUMO energies or the frontier molecular orbital distribution for this compound could be located.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful tool for investigating the conformational landscape of a molecule and its interactions with surrounding molecules, such as solvents or other reactants. A search for MD simulation studies of this compound in various environments yielded no results. Such simulations would be invaluable for understanding its behavior in solution and its potential binding modes in larger molecular systems.

Theoretical Predictions and Validation of Spectroscopic Parameters

Computational methods are often used to predict spectroscopic data, which can then be compared with experimental results for validation and interpretation.

Computational NMR Chemical Shift Prediction and Comparison with Experimental Data

There are no available computational studies that predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. Such theoretical predictions, typically performed using methods like GIAO (Gauge-Independent Atomic Orbital), are instrumental in assigning experimental spectra and confirming molecular structures. Without these computational data, a direct comparison to any existing experimental NMR data for validation purposes is not possible within the scope of this analysis.

Computational Vibrational Frequency Analysis for IR and Raman Spectra Interpretation

Theoretical vibrational analysis serves as a powerful tool for the interpretation and assignment of experimental infrared (IR) and Raman spectra. For this compound, computational methods, particularly Density Functional Theory (DFT), are employed to predict its vibrational modes. The process begins with the optimization of the molecule's ground-state geometry. Following this, harmonic vibrational frequencies are calculated at the same level of theory.

Commonly used methodologies include DFT with the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p). researchgate.net This approach has proven effective for similar molecules like 3-methoxyaniline. researchgate.net The calculated frequencies are systematically higher than the experimental values due to the harmonic approximation and the neglect of electron correlation. To bridge this gap, the computed wavenumbers are scaled using empirical scaling factors, which improves the agreement with experimental data. researchgate.net

The interpretation of the spectra is further aided by calculating the theoretical IR intensities and Raman scattering activities. These calculated spectra can be visually compared with experimental FT-IR and FT-Raman spectra to facilitate the assignment of vibrational bands to specific molecular motions. A crucial component of this analysis is the Total Energy Distribution (TED), which quantifies the contribution of each internal coordinate (like bond stretching, angle bending, or torsional motion) to a specific normal mode of vibration. researchgate.net This allows for a precise and unambiguous assignment of the fundamental vibrational modes of this compound.

Table 1: Representative Theoretical Vibrational Mode Assignments for a Substituted Aniline (B41778) (Illustrative) Note: This table is a hypothetical representation for this compound based on typical results for similar molecules.

Calculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)IR IntensityRaman ActivityAssignment (based on TED)
34503448HighMediumN-H Asymmetric Stretch
33653362HighMediumN-H Symmetric Stretch
30703068MediumHighC-H Aromatic Stretch
16151618HighHighC=C Aromatic Stretch
15901592HighHighNH₂ Scissoring
12801285HighMediumC-O-C Asymmetric Stretch (Ethoxy)
12251220HighMediumC-N Stretch
10401045HighLowC-O-C Symmetric Stretch (Methoxy)

Tautomerism and Isomerism Studies in this compound and its Derivatives

The structural diversity of this compound is primarily explored through the study of its conformational isomers (conformers). These arise from the rotation around single bonds, specifically the C-O bonds of the ethoxy and methoxy (B1213986) substituents and the C-N bond of the amino group. While amine-imine tautomerism is theoretically possible for the amino group, the aromatic amine form is overwhelmingly stable, and this type of tautomerism is generally not significant for aniline itself but can be relevant in its derivatives.

Computational chemistry provides a robust framework for identifying the most stable conformers. A common technique is the Potential Energy Surface (PES) scan, where the molecule's energy is calculated as a function of one or more torsional (dihedral) angles. researchgate.net For this compound, PES scans would be performed by systematically rotating the C(ring)-O-C-C angle of the ethoxy group and the C(ring)-O-C angle of the methoxy group. researchgate.net These calculations, often performed using methods like DFT, reveal the energy minima corresponding to stable conformers and the energy barriers for rotation between them. The relative energies of these conformers indicate their population distribution at a given temperature. For instance, studies on the analogous 3-methoxyaniline have shown that different orientations of the methyl group relative to the phenyl ring lead to distinct, stable conformers with small energy differences. researchgate.net

Table 3: Conformational Analysis Parameters for this compound (Conceptual)

Torsional AngleComputational MethodKey Findings
C(ring)−O−CH₃PES Scan (DFT/B3LYP)Identifies stable orientations of the methoxy group (e.g., planar or non-planar with respect to the ring).
C(ring)−O−CH₂−CH₃PES Scan (DFT/B3LYP)Determines the lowest energy conformers based on the orientation of the ethyl group.
C(ring)−NH₂PES Scan (DFT/B3LYP)Evaluates the rotational barrier and preferred orientation of the amino group.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics for Analogous Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity or a specific physicochemical property. For analogues of this compound, QSAR models can be developed to predict properties like receptor binding affinity, enzyme inhibition, or lipophilicity. nih.govnih.gov

The development of a QSAR model involves several key steps. First, a dataset of analogous compounds with experimentally measured activity is compiled. Second, the three-dimensional structures of these molecules are generated and optimized using quantum mechanical methods. nih.gov Third, a wide range of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including steric (e.g., molecular volume), electronic (e.g., dipole moment, partial charges), and hydrophobic properties (e.g., logP). nih.gov

Finally, statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) are used to build a mathematical equation that links the most relevant descriptors to the observed activity. nih.gov The resulting model can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent or desirable compounds. For aniline derivatives, descriptors related to hydrophilicity, electronic properties, and molecular size have been shown to be important in modeling their behavior. nih.gov

Table 4: Common Molecular Descriptors Used in QSAR Studies of Aniline Analogues

Descriptor ClassExample DescriptorsRelevance
Electronic Dipole Moment, Highest Occupied Molecular Orbital (HOMO) Energy, Lowest Unoccupied Molecular Orbital (LUMO) Energy, ElectrophilicityDescribes the molecule's reactivity and ability to participate in electrostatic interactions.
Steric/Topological Molecular Weight, van der Waals Volume, Surface Area, Wiener IndexRelates to the size and shape of the molecule, influencing its fit into a binding site.
Hydrophobic LogP (Octanol-Water Partition Coefficient), Hydrophilicity Factor (Hy)Quantifies the lipophilicity of the compound, which is crucial for membrane permeability and hydrophobic interactions. nih.govnih.gov
Quantum Chemical Partial Atomic Charges, Barysz Matrix (SEigZ)Provides detailed information on electron distribution and polarizability. nih.gov

Molecular Basicity and Acidity Predictions for the Amino Functionality

The amino group of this compound imparts basic properties to the molecule. The strength of this basicity (or the acidity of its conjugate acid, the anilinium ion) is a critical parameter influencing its behavior in chemical and biological systems. This property is quantified by the pKa value of the corresponding anilinium ion. Computational chemistry offers reliable methods to predict these pKa values.

The prediction of pKa typically involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction of the anilinium ion in a solvent, usually water. mdpi.com A thermodynamic cycle is often employed, which separates the process into gas-phase deprotonation and the solvation energies of the species involved. High-level quantum chemical methods, such as CBS-QB3 or DFT functionals (e.g., B3LYP, M06-2X) with large basis sets, are used to calculate the gas-phase energies. mdpi.comresearchgate.net

The effect of the solvent is crucial and is modeled using either implicit continuum solvation models (e.g., PCM, COSMO) or explicit models where a number of solvent molecules are included in the quantum mechanical calculation. mdpi.comacs.orgresearchgate.net The accuracy of the predicted pKa values for substituted anilines has been shown to be high, often within 0.5 pKa units of experimental values, provided that appropriate computational methods and solvation models are chosen. mdpi.comacs.org The electron-donating ethoxy and methoxy groups are expected to increase the electron density on the nitrogen atom, making this compound more basic (i.e., its anilinium ion will have a higher pKa) than unsubstituted aniline.

Table 5: Computational Approaches for pKa Prediction of Substituted Anilinium Ions

Computational ComponentMethod/ModelPurpose
Gas-Phase Energetics DFT (B3LYP, M06-2X), Composite Methods (CBS-QB3)To calculate the intrinsic free energy change of protonation/deprotonation. mdpi.comacs.org
Basis Set Pople (e.g., 6-311++G(2df,2p)), Dunning (e.g., aug-cc-pVDZ)To provide a flexible mathematical description of the atomic orbitals. acs.orgx-mol.net
Solvation Model Implicit (Continuum): IEF-PCM, CPCM, SM8To model the bulk electrostatic effect of the solvent. acs.orgresearchgate.net
Solvation Model Explicit: Inclusion of discrete water moleculesTo model specific solute-solvent interactions like hydrogen bonding, which can improve accuracy. mdpi.com

Applications and Potential in Advanced Materials and Chemical Synthesis

Role as a Precursor and Intermediate in Organic Synthesis

Substituted anilines are fundamental precursors in the synthesis of a wide range of organic molecules, from pharmaceuticals to agrochemicals and dyes. The specific arrangement of ethoxy and methoxy (B1213986) groups on the aniline (B41778) ring of 3-Ethoxy-5-methoxyaniline imparts a unique electronic and steric profile, suggesting its utility as a specialized building block.

Building Block for the Construction of Complex Organic Molecules

The aniline core of this compound, with its nucleophilic amino group and activated aromatic ring, provides a versatile scaffold for the construction of more complex molecular architectures. The presence of two different alkoxy groups (ethoxy and methoxy) at the meta positions relative to the amino group influences the regioselectivity of further chemical transformations. This distinct substitution pattern can be strategically employed to direct the synthesis towards specific isomers that might be challenging to obtain through other synthetic routes. While specific examples of its use as a foundational building block in the synthesis of complex natural products or pharmaceuticals are not yet widely reported in scientific literature, its structure is analogous to other substituted anilines that have proven invaluable in medicinal chemistry and materials science.

Key Intermediate in Multi-Step Synthetic Sequences

In multi-step synthetic pathways, intermediates are crucial for introducing specific functionalities and building up molecular complexity in a controlled manner. This compound has the potential to serve as a key intermediate where its amino group can be readily transformed into a variety of other functional groups, such as diazonium salts, amides, or sulfonamides. These transformations would allow for the subsequent introduction of a wide array of substituents, paving the way for the synthesis of a diverse library of compounds. The differential reactivity of the ethoxy and methoxy groups could also be exploited in selective dealkylation reactions, further enhancing its versatility as a synthetic intermediate.

Contributions to Functional Advanced Materials Science

The development of advanced materials with tailored electronic and optical properties is a cornerstone of modern technology. Aniline-based polymers and organic small molecules are at the forefront of this research, with applications in electronics, photonics, and energy conversion.

Monomer for the Synthesis of Novel Polymeric Materials (e.g., Aniline-based Polymers)

Polyaniline and its derivatives are a well-studied class of conducting polymers with a wide range of applications. The properties of these polymers can be finely tuned by introducing substituents onto the aniline monomer. The polymerization of this compound would be expected to yield a novel polyaniline derivative with distinct solubility, processability, and electronic characteristics. The ethoxy and methoxy groups would likely increase the solubility of the resulting polymer in common organic solvents, a significant advantage for the fabrication of thin films and devices. Furthermore, the electron-donating nature of these alkoxy groups would influence the polymer's redox potentials and conductivity.

Table 1: Potential Properties of Poly(this compound)

PropertyExpected Influence of SubstituentsPotential Advantage
Solubility Increased due to alkoxy chainsImproved processability for device fabrication
Conductivity Modified by electron-donating groupsTunable electronic properties
Band Gap Potentially loweredEnhanced absorption in the visible spectrum
Morphology Influenced by intermolecular interactionsControl over thin-film structure

This table presents hypothetical properties based on the known effects of similar substituents on polyaniline.

Components in Electrochromic Devices and Optoelectronic Applications

Electrochromic materials change their optical properties in response to an applied electrical potential, making them suitable for applications such as smart windows and displays. The redox activity inherent in aniline-based compounds suggests that this compound and its corresponding polymer could exhibit electrochromic behavior. The specific color changes and switching speeds would be dependent on the electronic structure of the molecule. In the broader field of optoelectronics, which encompasses devices that interact with light, substituted anilines can serve as building blocks for organic semiconductors and charge-transporting materials.

Potential in Dye-Sensitized Systems and Organic Light-Emitting Diodes (OLEDs)

Dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) are promising technologies for energy conversion and display applications, respectively. In both cases, organic molecules with specific electronic and photophysical properties play a central role. While direct research on the application of this compound in these areas is limited, its structure contains the necessary components—an electron-rich aromatic system—that are often found in organic dyes and host materials for OLEDs. Further modification of the molecule, for instance, by attaching acceptor groups, could lead to the development of novel dyes for DSSCs or emissive materials for OLEDs. The ethoxy and methoxy substituents could be used to tune the HOMO and LUMO energy levels to optimize device performance.

Development of Novel Reagents and Catalytic Systems Utilizing this compound Derivatives

Current scientific literature does not provide specific examples or studies on the development and utilization of this compound derivatives as novel reagents or in catalytic systems. Research on related aniline compounds suggests that the functional groups (amine, ethoxy, and methoxy) could potentially be modified to create ligands for metal catalysts or to act as organocatalysts. However, without specific studies on this compound, any discussion of its role in this area would be purely speculative. There are no research findings to report on its use in asymmetric synthesis, organometallic chemistry, or as a precursor for phase-transfer catalysts.

Applications in Azo Dye Chemistry and Pigment Formation

The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, such as an aniline derivative, followed by a coupling reaction with an electron-rich substrate. While this compound possesses the necessary primary amine group for the initial diazotization step, no specific azo dyes or pigments derived from this compound are documented in the available chemical literature.

Consequently, there is no data to present on:

The synthesis and characterization of azo dyes derived from this compound.

The spectral properties (e.g., absorption maxima, molar extinction coefficients) of such hypothetical dyes.

The performance characteristics, like lightfastness or thermal stability, of pigments that would be formed from this precursor.

While general principles of azo dye chemistry suggest that this compound could theoretically serve as a diazo component, the actual synthesis, properties, and applications of the resulting colorants have not been reported in the reviewed scientific domain.

Future Research Directions and Perspectives for 3 Ethoxy 5 Methoxyaniline

Exploration of Undiscovered Synthetic Pathways and Efficient Protocols

The development of novel and efficient synthetic routes to 3-Ethoxy-5-methoxyaniline and its derivatives is a primary research objective. While classical methods for aniline (B41778) synthesis are well-established, future work could focus on modern catalytic systems and process technologies to improve yield, selectivity, and scalability.

Researchers could explore copper-catalyzed methodologies, which have shown success in the synthesis of various nitrogen-containing heterocycles from aniline precursors. whiterose.ac.uk Another promising area is the application of flow chemistry. Continuous-flow processes offer enhanced safety, particularly when dealing with potentially hazardous intermediates like diazonium salts, and can significantly reduce reaction times from hours to minutes, as demonstrated in the synthesis of pyrazole (B372694) derivatives from substituted anilines. mdpi.com Investigating transition-metal-free protocols, such as those utilizing Brönsted acidic ionic liquids for Friedel-Crafts type reactions, could also unveil new pathways, although optimization may be required to achieve high yields. rsc.org Furthermore, developing practical and reproducible multi-gram scale syntheses will be crucial for enabling broader research into the compound's applications, drawing lessons from optimized procedures for structurally related molecules like 5-ethylsulfonyl-2-methoxyaniline. researchgate.net

Investigation of Novel Reactivity Patterns and Unconventional Transformations

The unique electronic properties conferred by the ethoxy and methoxy (B1213986) groups on the aniline ring suggest that this compound could exhibit novel reactivity. Future studies should aim to move beyond conventional amine chemistry and explore unconventional transformations.

A significant area of potential is in transition-metal-catalyzed C-H activation. Rhodium-catalyzed systems, for instance, have been shown to reverse the typical reactivity of anilines with alkynes, leading to C-H activation and carbonylation to form quinoline (B57606) derivatives. researchgate.netnih.gov Applying such auto-tandem catalysis to this compound could provide direct access to complex heterocyclic scaffolds. Another frontier is the use of frustrated Lewis pair (FLP) chemistry. Combinations of sterically hindered Lewis acids and bases can activate small molecules and have been used to achieve tandem aromatic hydrogenation/transannulation reactions with bulky anilines, presenting an intriguing possibility for creating novel bicyclic structures from this compound. scholaris.ca The potential for this compound to act as a monomer in polymerization reactions, particularly through enzymatic catalysis which has been explored for other arylamines, also warrants investigation for the creation of novel functional materials. nih.gov

Advanced Computational Modeling for Precise Structure-Property Relationships and Predictive Design

Computational chemistry offers powerful tools for predicting the behavior of this compound and guiding experimental work. Future research should leverage these methods to establish precise structure-property relationships and enable the predictive design of new molecules and materials.

Density Functional Theory (DFT) calculations can provide deep insights into the molecular and electronic structure of derivatives. Such studies have been successfully used to analyze Schiff bases derived from related alkoxy anilines and to investigate the properties of copolymers, correlating theoretical parameters with experimental outcomes like corrosion inhibition efficiency. iucr.orgiucr.orgresearchgate.net For this compound, DFT could be employed to predict reaction barriers, understand conformational preferences, and elucidate the mechanisms of novel transformations. iucr.orgiucr.org

Development of Sustainable and Green Chemistry Approaches for Production and Utilization

Aligning the synthesis and application of this compound with the principles of green chemistry is essential for modern chemical research. researchgate.net Future efforts should focus on creating environmentally benign and resource-efficient processes.

A key strategy is the use of greener solvents and catalysts. This includes exploring aqueous media for reactions, as demonstrated in the sustainable reductive amidation of nitroarenes, or employing recyclable organocatalysts and ionic liquids. rsc.orgresearchgate.netresearchgate.net Biocatalysis represents another significant green approach. The use of enzymes like laccases or peroxidases for the oxidative polymerization of arylamines can proceed under mild conditions in aqueous solutions, offering a sustainable alternative to conventional chemical oxidation. nih.govfrontiermaterials.net The development of high-yielding, green conditions, potentially using milder oxidants like H2O2, could lead to the synthesis of novel polymers and oligomers derived from this compound. frontiermaterials.net Additionally, adopting process intensification technologies like flow chemistry not only improves efficiency but also aligns with green chemistry principles by enhancing safety and reducing waste. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 3-Ethoxy-5-methoxyaniline with high purity?

  • Methodological Answer : A common approach involves multi-step reactions using substituted aniline derivatives. For example, reductive amination or nitro-group reduction (e.g., catalytic hydrogenation of 3-ethoxy-5-methoxy-nitrobenzene) can yield the target compound. Purification via column chromatography or recrystallization in ethanol/water mixtures is critical to achieve >95% purity. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to suppress side products like over-alkylated amines .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Key techniques include:

  • Spectroscopy : FT-IR for functional group identification (e.g., NH₂, methoxy C-O stretches); 1^1H/13^13C NMR for structural elucidation.
  • Chromatography : HPLC or GC-MS to assess purity and detect trace impurities.
  • Thermal Analysis : DSC/TGA to determine melting point and thermal stability.
  • Solubility Profiling : Use solvents like DMSO, ethanol, and hexane to guide experimental design .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Essential precautions include:

  • PPE : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis or handling of powdered forms.
  • Spill Management : Neutralize with dilute acetic acid and absorb with inert materials (e.g., vermiculite).
  • Storage : Keep in amber glass bottles under nitrogen at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can conflicting data regarding the stability of this compound under varying storage conditions be systematically resolved?

  • Methodological Answer :

  • Controlled Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to track decomposition products.
  • Statistical Modeling : Apply ANOVA to compare degradation rates across batches.
  • Root-Cause Analysis : Investigate factors like trace metal impurities or light exposure using DOE (Design of Experiments). Cross-reference findings with pharmacopeial standards for amine stability .

Q. What strategies are effective in optimizing the yield of this compound in multi-step synthetic processes while minimizing side reactions?

  • Methodological Answer :

  • Reagent Optimization : Use bulky bases (e.g., LDA) to reduce over-alkylation.
  • Catalysis : Transition metal catalysts (e.g., Pd/C) for selective nitro-group reduction.
  • In Situ Monitoring : Employ PAT (Process Analytical Technology) tools like ReactIR to track reaction progress.
  • Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb water or excess reagents .

Q. How should researchers design experiments to assess the reactivity of this compound in novel heterocyclic compound synthesis?

  • Methodological Answer :

  • Scoping Reactions : Test nucleophilic aromatic substitution (NAS) with electron-deficient aryl halides or cross-coupling reactions (e.g., Buchwald-Hartwig amination).
  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates under varying pH and temperature.
  • Computational Modeling : Apply DFT calculations to predict regioselectivity in cyclization reactions.
  • Validation : Compare experimental outcomes with literature on structurally analogous methoxy-substituted anilines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.